

# chemical synthesis and purification of Remdesivir-D5

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## Compound of Interest

Compound Name: Remdesivir-D5

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An In-depth Technical Guide on the Chemical Synthesis and Purification of **Remdesivir-D5**

## Introduction

Remdesivir (GS-5734) is a nucleoside analog with broad-spectrum antiviral activity. It is a prodrug that metabolizes in the body to its active form, which inhibits viral RNA-dependent RNA polymerase, leading to the termination of viral RNA transcription.[1][2] **Remdesivir-D5** is a deuterated version of Remdesivir, where five hydrogen atoms on the phenoxy group are replaced with deuterium. This isotopic labeling makes **Remdesivir-D5** an ideal internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic and metabolic studies, as it has the same chemical properties as Remdesivir but a different mass.[3]

This technical guide provides a detailed overview of the chemical synthesis and purification of **Remdesivir-D5**, intended for researchers, scientists, and professionals in drug development.

## Chemical Synthesis of Remdesivir-D5

The synthesis of **Remdesivir-D5** involves the preparation of the deuterated phosphoramidate moiety and its subsequent coupling with the nucleoside core, GS-441524. The overall synthetic strategy is adapted from established routes for Remdesivir.[1][4][5]

## Synthesis of Deuterated Phosphoramidate Moiety

The key to synthesizing **Remdesivir-D5** is the preparation of the pentadeuterated phosphoramidate fragment. This is achieved by using deuterated phenol (Phenol-D6) as a

starting material.

#### Experimental Protocol: Synthesis of (2-Ethylbutyl)-(S)-alaninate (S)-((pentadeuteriophenoxy)phosphoryl) chloride

- Step 1: Preparation of Phenyl-D5 phosphorodichloridate.
  - To a cooled (0 °C) solution of phosphoryl chloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.1 eq).
  - Slowly add Phenol-D6 (1.0 eq) dissolved in anhydrous dichloromethane.
  - Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
  - Filter the reaction mixture to remove triethylamine hydrochloride salt.
  - The filtrate containing the crude Phenyl-D5 phosphorodichloridate is concentrated under reduced pressure and used in the next step without further purification.
- Step 2: Coupling with L-Alanine 2-ethylbutyl ester.
  - Dissolve L-Alanine 2-ethylbutyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
  - Slowly add the crude Phenyl-D5 phosphorodichloridate (1.05 eq) from the previous step.
  - Add triethylamine (2.2 eq) dropwise to the reaction mixture.
  - Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
  - Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The resulting product is a diastereomeric mixture of the desired phosphoramidoyl chloridate, which can be purified by column chromatography or used directly in the next step. For higher purity, chiral separation can be performed.[6]

## Synthesis of the Nucleoside Core (GS-441524)

The synthesis of the parent nucleoside, GS-441524, has been well-established and is a crucial intermediate for Remdesivir synthesis.[5] Several synthetic routes starting from D-ribose have been reported.[4][7]

## Final Coupling and Deprotection to Yield Remdesivir-D5

The final step is the coupling of the deuterated phosphoramidate moiety with the protected GS-441524 nucleoside, followed by deprotection.

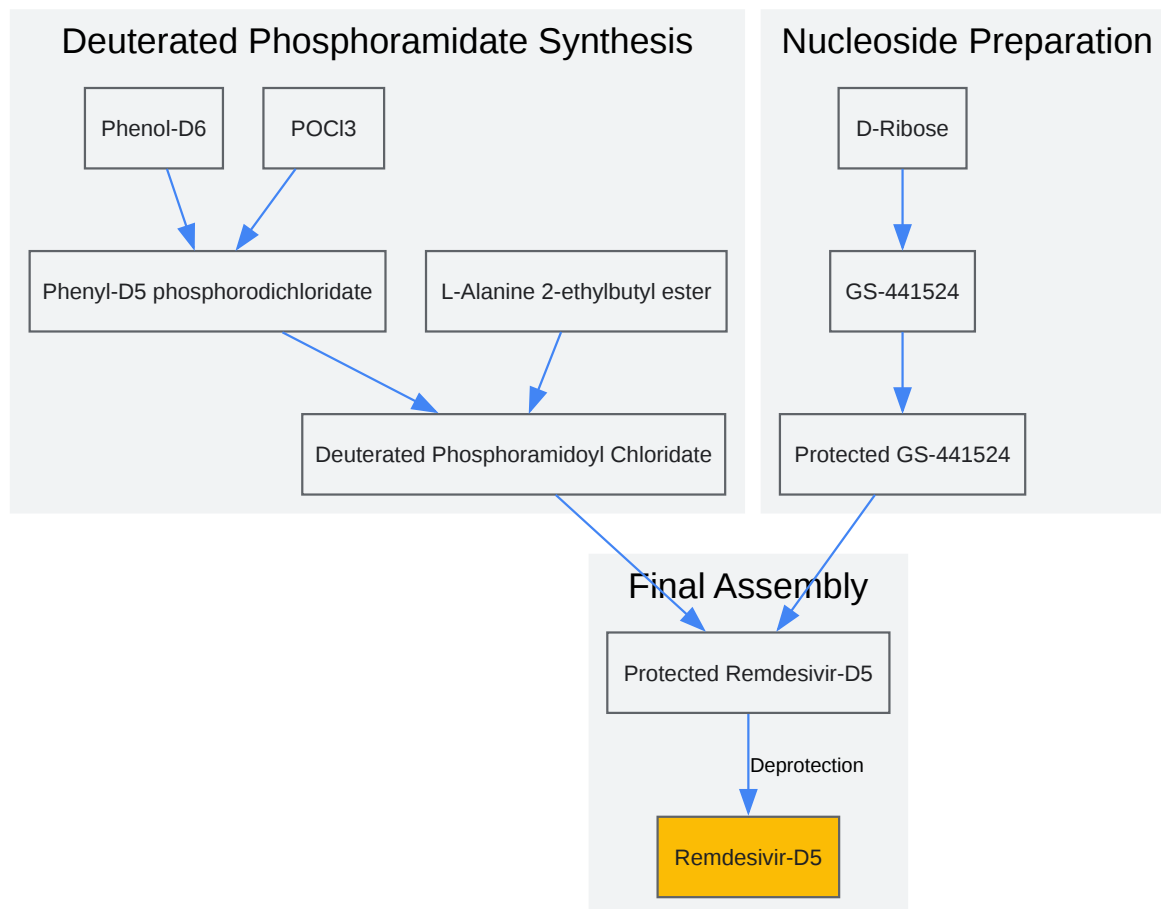
### Experimental Protocol: Synthesis of **Remdesivir-D5**

- Step 1: Protection of GS-441524.
  - To a suspension of GS-441524 (1.0 eq) in an appropriate solvent (e.g., THF), add a suitable protecting group for the 2' and 3'-hydroxyl groups of the ribose. A common strategy is the formation of an acetonide using 2,2-dimethoxypropane in the presence of an acid catalyst.[6]
  - Stir the reaction at room temperature until completion.
  - Quench the reaction and extract the protected nucleoside. The crude product is purified by column chromatography.
- Step 2: Coupling Reaction.
  - Dissolve the protected GS-441524 (1.0 eq) in anhydrous THF and cool to -78 °C.
  - Add a Grignard reagent, such as tert-butyilmagnesium chloride (t-BuMgCl) (1.1 eq), and stir for 30 minutes.[5]
  - Slowly add a solution of the deuterated phosphoramidoyl chloridate (1.2 eq) in anhydrous THF.

- Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, and wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Step 3: Deprotection.
  - Dissolve the crude protected **Remdesivir-D5** in a suitable solvent system for deprotection of the acetonide group, such as a solution of acetic acid in isopropanol or aqueous formic acid.<sup>[5]</sup>
  - Stir the reaction at room temperature or with gentle heating until the deprotection is complete.
  - Neutralize the reaction mixture and extract the crude **Remdesivir-D5**.

## Synthesis Workflow

## Chemical Synthesis of Remdesivir-D5



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Caption: Synthetic pathway for **Remdesivir-D5**.

## Purification of Remdesivir-D5

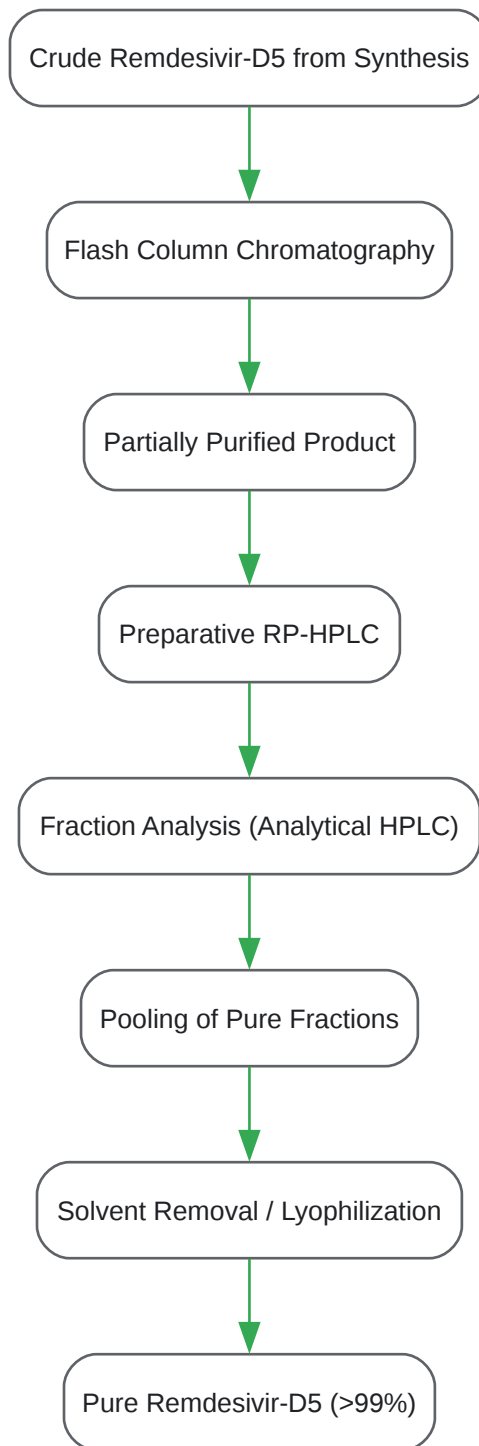
The purification of **Remdesivir-D5** is a critical step to ensure high purity, which is essential for its use as an analytical standard. The primary method for purification is high-performance liquid chromatography (HPLC).

Experimental Protocol: Purification of **Remdesivir-D5**

- Crude Purification:
  - The crude product obtained after the final deprotection step is first purified by flash column chromatography on silica gel.
  - A gradient elution system, typically with dichloromethane and methanol, is used to separate the bulk of the impurities.
- Final Purification by Preparative HPLC:
  - The partially purified product is then subjected to reversed-phase preparative HPLC for final purification.[8]
  - A C18 column is commonly used.[9]
  - The mobile phase typically consists of a mixture of water and acetonitrile, often with an additive like formic acid or ammonium acetate to improve peak shape.[10][11]
  - A gradient elution method is employed, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase.
  - Fractions are collected and analyzed by analytical HPLC to identify those containing the pure product.
  - The pure fractions are combined and the solvent is removed under reduced pressure (lyophilization is often preferred) to yield **Remdesivir-D5** as a solid.
- Diastereomer Separation (if necessary):
  - The phosphoramidate coupling can result in a mixture of diastereomers at the phosphorus center.[1]
  - If the synthesis is not stereoselective, chiral HPLC is required to separate the desired Sp isomer (Remdesivir) from the Rp isomer.[1][6][12]

## Purification Workflow

## Purification Workflow for Remdesivir-D5



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Caption: Purification workflow for **Remdesivir-D5**.

## Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of Remdesivir and its analogs. Data for **Remdesivir-D5** is expected to be comparable.

Table 1: Synthesis Yields

Step	Product	Typical Yield (%)	Reference
Nucleoside Synthesis	GS-441524	-	-
Phosphoramidation & Deprotection	Remdesivir	85% (from GS-441524)	[5]
Overall Synthesis	Remdesivir	14.7%	[4]
Overall Synthesis	Remdesivir	25%	[7]

Table 2: Purification and Final Product Characteristics

Parameter	Value	Method	Reference
Final Purity	> 99.4%	HPLC	[5][13]
Diastereomeric Ratio (d.r.)	99.9:0.1	Chromatography	[5]
Isotopic Enrichment	> 98%	Mass Spectrometry	Assumed for standard
Molecular Formula	C <sub>27</sub> H <sub>30</sub> D <sub>5</sub> N <sub>6</sub> O <sub>8</sub> P	-	[14]
Molecular Weight	607.61 g/mol	-	[14][15]

## Conclusion

The synthesis and purification of **Remdesivir-D5** require a multi-step process involving the preparation of a deuterated phosphoramidate intermediate, its coupling with the GS-441524 nucleoside core, and rigorous purification, primarily using HPLC. While the protocols are adapted from the synthesis of non-deuterated Remdesivir, careful execution and analytical characterization are crucial to obtain a high-purity product suitable for its intended use as an



internal standard in sensitive bioanalytical assays. The methodologies described provide a comprehensive framework for researchers and scientists working on the synthesis of isotopically labeled antiviral compounds.

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